Niguldipine hydrochloride, (+/-)-

Description

Properties

IUPAC Name |

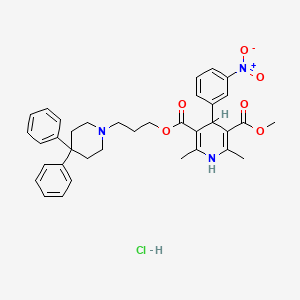

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOSUIMBPQVOEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40ClN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872307 |

Source

|

| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119934-51-9 |

Source

|

| Record name | Niguldipine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119934519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIGULDIPINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QC11TLQ7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+/-)-Niguldipine hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (+/-)-Niguldipine Hydrochloride

Abstract

(+/-)-Niguldipine hydrochloride is a distinguished member of the 1,4-dihydropyridine (DHP) class of organic compounds, which has garnered significant interest within the scientific community for its unique and potent dual mechanism of action.[1][2] Unlike many of its congeners that primarily function as L-type calcium channel blockers, niguldipine exhibits a remarkable pharmacological profile characterized by both high-affinity voltage-gated L-type Ca2+ channel blockade and potent, selective antagonism of the α1A-adrenergic receptor subtype.[3][4] This document provides a comprehensive technical overview of the molecular mechanisms underpinning the activity of (+/-)-niguldipine, its stereoselective properties, the experimental methodologies used to characterize its function, and its physiological consequences.

Core Pharmacological Profile: A Dual-Pronged Approach to Vasodilation

The primary therapeutic and research applications of niguldipine stem from its ability to induce vasodilation, a widening of blood vessels, which it achieves by targeting two distinct signaling pathways crucial for the regulation of vascular smooth muscle tone.[5][6][7]

Mechanism I: High-Affinity Blockade of L-Type Calcium Channels

As a dihydropyridine derivative, niguldipine's foundational mechanism involves the potent inhibition of L-type voltage-gated calcium channels (CaV1.x).[3][8][9] These channels are pivotal in controlling the influx of extracellular calcium into vascular smooth muscle cells upon membrane depolarization.[10][11]

Causality of Action: The influx of Ca2+ ions through L-type channels is the critical trigger for smooth muscle contraction.[11] Once inside the cell, Ca2+ binds to calmodulin. This Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains.[10] This phosphorylation event enables the cross-bridge formation between myosin heads and actin filaments, leading to muscle contraction and vasoconstriction.[10]

Niguldipine physically obstructs the L-type calcium channel, binding with high affinity to the α1c subunit, which forms the pore of the channel.[3][12] By blocking this influx of calcium, niguldipine effectively uncouples membrane depolarization from cellular contraction, leading to smooth muscle relaxation and a decrease in vascular resistance.[5][6]

Experimental Workflow: Characterizing Channel Blockade via Electrophysiology

The functional inhibition of calcium channels by niguldipine is authoritatively quantified using the whole-cell patch-clamp technique . This method allows for the direct measurement of ion currents across the cell membrane of a single myocyte.

Protocol: Whole-Cell Patch-Clamp Analysis of Ca2+ Currents

-

Cell Preparation: Isolate vascular smooth muscle cells or atrial myocytes from a suitable animal model (e.g., guinea pig).[13]

-

Electrode & Solution Preparation: Prepare a high-resistance (giga-ohm) seal between a glass micropipette and the cell membrane. The internal pipette solution contains a Cs+ or K+ based solution to isolate Ca2+ currents, while the external bath solution contains Ca2+ or Ba2+ as the charge carrier.

-

Voltage Protocol: Use a specific voltage protocol to isolate different Ca2+ currents. To study L-type currents, a holding potential of approximately -40 mV is used to inactivate T-type channels, followed by depolarizing voltage steps. To study T-type currents, a more hyperpolarized holding potential (e.g., -90 mV) is required.[13]

-

Data Acquisition: Record baseline Ca2+ currents in response to the voltage protocol.

-

Compound Application: Perfuse the cell with increasing concentrations of (+/-)-niguldipine hydrochloride.

-

Analysis: Measure the reduction in current amplitude at each concentration. Fit the concentration-response data to a sigmoidal curve to determine the IC50 value, which represents the concentration of niguldipine required to inhibit 50% of the Ca2+ current.[13]

Figure 1: L-Type Calcium Channel Blockade Pathway.

Mechanism II: Selective α1A-Adrenergic Receptor Antagonism

Beyond its effect on calcium channels, niguldipine possesses a second, equally potent mechanism: the blockade of α1-adrenergic receptors.[1][5] This action is particularly selective for the α1A subtype, which is predominantly found in arteries and the urinary tract.[3][4]

Causality of Action: The sympathetic nervous system regulates vascular tone through neurotransmitters like norepinephrine, which bind to α1-adrenergic receptors on smooth muscle cells.[5] This receptor is a G-protein coupled receptor (GPCR) linked to the Gq signaling pathway. Activation of the α1A-adrenoceptor by norepinephrine initiates a cascade:

-

Activation of Phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular Ca2+.

-

This release of Ca2+ contributes to the activation of MLCK and subsequent vasoconstriction.

By acting as a competitive antagonist at the α1A-adrenoceptor, niguldipine prevents norepinephrine from binding and initiating this signaling cascade.[14] This blockade of sympathetically-mediated vasoconstriction complements its direct action on L-type calcium channels, resulting in a more profound and comprehensive vasodilatory effect.[5]

Experimental Workflow: Quantifying Receptor Binding Affinity

The affinity of niguldipine for adrenergic and calcium channel receptors is determined through radioligand binding assays . This technique measures the ability of a non-labeled compound (niguldipine) to compete with a high-affinity radiolabeled ligand for binding to the target receptor in tissue membrane preparations.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Homogenize tissues rich in the target receptor (e.g., rat brain cortex for α1A, guinea pig heart for L-type Ca2+ channels) and isolate the membrane fraction via centrifugation.[4]

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1-adrenoceptors, -isradipine for L-type Ca2+ channels), and varying concentrations of unlabeled niguldipine.[4]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

-

Analysis: Plot the percentage of specific binding against the concentration of niguldipine. This competition curve is used to calculate the Ki (inhibitory constant), which reflects the binding affinity of niguldipine for the receptor. A lower Ki value indicates a higher binding affinity.[4]

Figure 2: α1A-Adrenergic Receptor Antagonism Pathway.

Stereoselectivity: The Importance of Chirality

Niguldipine possesses a chiral center at the 4-position of its dihydropyridine ring, resulting in two enantiomers: (S)-(+)-niguldipine and (R)-(-)-niguldipine.[3] Experimental evidence conclusively demonstrates that the biological activity is highly stereoselective.

-

L-Type Ca2+ Channel: The (+)-enantiomer is approximately 40-fold more potent as an L-type calcium channel blocker than the (-)-enantiomer.[4][15]

-

α1A-Adrenoceptor: Similarly, the (+)-enantiomer displays over 40-fold greater potency for the α1A-adrenoceptor subtype compared to the (-)-enantiomer.[3][4]

-

α1B-Adrenoceptor: Interestingly, both enantiomers bind with roughly equal, and much lower, affinity to the α1B-adrenoceptor subtype found in tissues like the liver.[4]

This stereoselectivity underscores the specific and highly structured nature of the binding pockets on both the L-type Ca2+ channel and the α1A-adrenoceptor. The (S)-(+)-configuration confers the optimal three-dimensional arrangement for high-affinity interaction.[3]

Table 1: Quantitative Binding and Inhibition Data for Niguldipine Enantiomers

| Target | Enantiomer | Parameter | Value | Tissue Source | Reference |

| L-Type Ca2+ Channel | (+)-Niguldipine | Ki | 45 pM | Guinea Pig Heart | [4] |

| (+)-Niguldipine | Ki | 85 pM | Guinea Pig Skeletal Muscle | [4] | |

| (-)-Niguldipine | Potency | ~40x less potent than (+) | Guinea Pig Tissues | [4] | |

| T-Type Ca2+ Channel | (+/-)-Niguldipine | IC50 | 180 nM | Guinea Pig Atrial Myocytes | [13] |

| α1A-Adrenoceptor | (+)-Niguldipine | Ki | 52 pM | Rat Brain Cortex | [4] |

| (-)-Niguldipine | Potency | >40x less potent than (+) | Rat Brain Cortex | [4] | |

| α1B-Adrenoceptor | (+)-Niguldipine | Ki | 78 nM | Liver Cell Membranes | [4] |

| (-)-Niguldipine | Ki | 58 nM | Liver Cell Membranes | [4] |

Ancillary Mechanisms and Broader Pharmacological Context

While the dual blockade of L-type Ca2+ channels and α1A-adrenoceptors constitutes its primary mechanism, niguldipine also interacts with other cellular targets.

-

T-Type Calcium Channel Inhibition: (+/-)-Niguldipine blocks T-type Ca2+ currents, albeit with a lower potency (IC50 = 180 nM) than its binding affinity for L-type channels.[5][13] This action may contribute to its overall cardiovascular effects, as T-type channels are involved in regulating heart rate and vascular tone.

-

Potassium Channel Modulation: Some studies indicate that niguldipine may facilitate potassium currents (IK) in vascular smooth muscle cells.[16] An increase in K+ efflux would lead to hyperpolarization of the cell membrane, making it more difficult to reach the threshold for voltage-gated Ca2+ channel opening, thus promoting vasodilation.[16]

-

P-glycoprotein Modulation: Like some other calcium channel blockers, niguldipine has been shown to inhibit the drug efflux pump P-glycoprotein, which could have implications for overcoming multidrug resistance in cancer research settings.[3]

Integrated Mechanism and Physiological Outcome

The unique dual-action profile of (+/-)-niguldipine results in a potent and efficient mechanism for inducing vasodilation. It simultaneously targets both a primary trigger for vasoconstriction (Ca2+ influx) and a major signaling pathway that modulates it (sympathetic activation).

Figure 3: Integrated Dual Mechanism of (+/-)-Niguldipine.

Conclusion

(+/-)-Niguldipine hydrochloride is a powerful pharmacological agent whose mechanism of action is defined by its potent and stereoselective dual antagonism of L-type voltage-gated calcium channels and α1A-adrenergic receptors. This combination allows it to effectively inhibit vasoconstriction mediated by both membrane depolarization and sympathetic stimulation. Its well-characterized, multi-target profile makes it an invaluable tool for cardiovascular research and a model compound for the development of drugs with finely-tuned selectivities. Understanding the nuances of its mechanism, from receptor binding affinities to downstream signaling consequences, is crucial for its precise application in experimental and drug development contexts.

References

- Vertex AI Search. (2024, April 14). Buy Niguldipine | 113165-32-5.

- Grokipedia. Niguldipine.

- Wikipedia. Niguldipine.

- PharmaEd Insights. (2023, November 30). Exploring the Mechanisms and Applications of Dihydropyridine Calcium Channel Blocker. YouTube.

- Tribioscience. Niguldipine HCl, L-type Ca2+ channel blocker (TBI1215).

- RxList. (2021, June 22). How Do Dihydropyridine Calcium Channel Blockers Work?.

- Wikipedia. Dihydropyridine calcium channel blockers.

- Romanin, C., Seydl, K., Glossmann, H., & Schindler, H. (1992). The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes. Pflügers Archiv: European Journal of Physiology, 420(3-4), 410–412.

- R&D Systems. (R)-(-)-Niguldipine hydrochloride.

- StressMarq Biosciences Inc. Niguldipine.

- Robinson, J. P., & Kendall, D. A. (1990). Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices. British Journal of Pharmacology, 100(1), 3–4.

- MedChemExpress. (+)-Niguldipine hydrochloride.

- MedCrave. (2017, July 17). Dihydropyridines as Calcium Channel Blockers: An Overview.

- ResearchG

- Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131–145.

- National Center for Biotechnology Information. Niguldipine. PubChem Compound Summary for CID 60602.

- Khademi, F., et al. (2019). Synthesis and Biological Evaluation of New Tricyclic Dihydropyridine Based Derivatives on Potassium Channels. Molecules, 24(12), 2298.

- Deranged Physiology. (2023, December 18). Calcium channel blockers.

- Handrock, R., & Herzig, S. (1996). Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol. European Journal of Pharmacology, 309(3), 317–321.

- Klöckner, U., & Isenberg, G. (1989). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. British Journal of Pharmacology, 97(3), 957–967.

Sources

- 1. Niguldipine - Wikipedia [en.wikipedia.org]

- 2. Niguldipine | C36H39N3O6 | CID 60602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy Niguldipine | 113165-32-5 [smolecule.com]

- 6. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Biological Evaluation of New Tricyclic Dihydropyridine Based Derivatives on Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Dihydropyridines as Calcium Channel Blockers: An Overview - MedCrave online [medcraveonline.com]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Racemic Niguldipine

Abstract

Niguldipine is a dual-action cardiovascular agent, functioning as both a dihydropyridine calcium channel blocker and an α1-adrenergic receptor antagonist.[1][2] Its complex structure, featuring a chiral center and an unsymmetrical dihydropyridine core, presents a compelling case study in modern organic synthesis. This guide provides a comprehensive, technically-grounded overview of the synthesis of racemic niguldipine, focusing on the principles of the Hantzsch dihydropyridine synthesis. Furthermore, it establishes a self-validating framework for the structural confirmation and purity assessment of the final compound through a suite of detailed analytical protocols. This document is intended for researchers and professionals in medicinal chemistry and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction to Niguldipine

Niguldipine, with the IUPAC name 3-O-methyl 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, is a potent therapeutic agent investigated for the treatment of hypertension.[3][4] Unlike many other 1,4-dihydropyridine (1,4-DHP) calcium channel blockers such as nifedipine or amlodipine, niguldipine also exhibits significant antagonist activity at the α1A-adrenoceptor.[2][5] The molecule possesses a stereocenter at the C4 position of the dihydropyridine ring, and its biological activity is stereospecific, with the (+)-enantiomer showing significantly higher affinity for both L-type Ca2+ channels and α1A-adrenoceptors.[6]

The synthesis of racemic niguldipine provides access to both enantiomers and is a critical first step in its development. The core of this synthesis relies on the venerable Hantzsch reaction, a multi-component reaction that remains one of the most straightforward and efficient methods for constructing the 1,4-DHP ring system.[7][8]

Synthesis of Racemic Niguldipine

The synthesis of an unsymmetrical 1,4-DHP like niguldipine is a variation of the classical Hantzsch synthesis, which typically uses two equivalents of the same β-keto ester.[8][9] To achieve the distinct methyl ester and the bulky diphenylpiperidylpropyl ester at the C3 and C5 positions, the synthesis proceeds through a stepwise condensation mechanism.

Retrosynthetic Strategy & Core Reaction Mechanism

The logical disconnection of niguldipine points to three primary building blocks for a modified Hantzsch condensation:

-

3-Nitrobenzaldehyde: Provides the C4-substituent.

-

Methyl Acetoacetate: The first β-keto ester.

-

3-(4,4-diphenylpiperidin-1-yl)propyl acetoacetate: The second, more complex β-keto ester.

-

Ammonia (or a surrogate like ammonium acetate): The nitrogen source for the dihydropyridine ring.[7][10]

The reaction proceeds via two key mechanistic steps:

-

Knoevenagel Condensation: The aldehyde reacts with one of the β-keto esters to form an α,β-unsaturated carbonyl intermediate (a chalcone-like species).[7]

-

Michael Addition & Cyclization: A second β-keto ester first reacts with ammonia to form a β-enamino ester. This enamine then undergoes a Michael addition to the unsaturated intermediate, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine core.[7]

Experimental Protocol: Two-Step Hantzsch Synthesis

This protocol outlines a robust pathway to racemic niguldipine, beginning with the synthesis of the key side-chain ester.

Step 1: Synthesis of 3-(4,4-diphenylpiperidin-1-yl)propyl acetoacetate (Intermediate B)

-

Rationale: This step creates the specialized ester required for the Hantzsch reaction. It involves the transesterification of a simple acetoacetate ester with the corresponding alcohol side-chain.

-

Procedure:

-

To a solution of 3-(4,4-diphenylpiperidin-1-yl)propan-1-ol (Intermediate A, 1.0 eq) in toluene, add methyl acetoacetate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

-

Fit the reaction flask with a Dean-Stark apparatus to remove the methanol byproduct.

-

Heat the mixture to reflux (approx. 110-120 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Intermediate B, which can be purified by column chromatography if necessary.

-

Step 2: Hantzsch Condensation to form Racemic Niguldipine

-

Rationale: This is the core multi-component reaction that assembles the final 1,4-dihydropyridine ring system. Using a solvent like ethanol is common for this reaction.[7]

-

Procedure:

-

In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq), methyl acetoacetate (1.0 eq), and the synthesized Intermediate B (1.0 eq) in absolute ethanol.

-

Add ammonium acetate (1.2 eq) to the mixture.[8]

-

Heat the reaction mixture to reflux (approx. 78 °C) for 12-24 hours. The progress should be monitored by TLC until the starting materials are consumed.

-

Cool the mixture to room temperature, which may induce precipitation of the product. If precipitation occurs, collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield racemic niguldipine as a crystalline solid.

-

Synthesis Workflow Diagram

Caption: Overall workflow for the Hantzsch synthesis of racemic niguldipine.

Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized racemic niguldipine.

Physical Properties

-

Appearance: Typically a pale yellow crystalline solid.

-

Molecular Formula: C₃₆H₃₉N₃O₆[3]

-

Molecular Weight: 613.71 g/mol (free base), 646.18 g/mol (hydrochloride salt)[2][]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The spectra should be recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| ~9.1 ppm (s, 1H): N-H proton of the dihydropyridine ring. | ~167 ppm: C=O of the ester groups. |

| ~7.2-8.1 ppm (m, 14H): Aromatic protons from the nitrophenyl and diphenyl groups. | ~148 ppm: Aromatic C-NO₂. |

| ~5.0 ppm (s, 1H): Chiral proton at C4 of the DHP ring. | ~100-145 ppm: Aromatic and DHP ring carbons. |

| ~4.0 ppm (t, 2H): -O-CH₂- of the propyl side chain. | ~60 ppm: -O-CH₂- and piperidine ring carbons. |

| ~3.6 ppm (s, 3H): Methyl ester (-OCH₃) protons. | ~51 ppm: Methyl ester (-OCH₃) carbon. |

| ~2.3 ppm (s, 6H): Two methyl groups at C2 and C6 of the DHP ring. | ~39 ppm: Chiral carbon at C4 of the DHP ring. |

| ~1.5-2.5 ppm (m, 12H): Protons of the piperidine and propyl chain. | ~19 ppm: Methyl group carbons at C2 and C6 of the DHP ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3340 | N-H Stretch (dihydropyridine ring) |

| ~3060 | Aromatic C-H Stretch |

| ~2950 | Aliphatic C-H Stretch |

| ~1690, ~1720 | C=O Stretch (two distinct ester carbonyls) |

| ~1650 | C=C Stretch (dihydropyridine ring) |

| ~1525, ~1345 | N-O Stretch (asymmetric and symmetric for NO₂ group) |

| ~1210, ~1100 | C-O Stretch (ester linkages) |

UV-Visible Spectroscopy

Dihydropyridine compounds exhibit a characteristic UV absorption maximum.

-

λmax: 354 nm (in ethanol)[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Method: Electrospray Ionization (ESI-MS).

-

Expected Ion: [M+H]⁺ at m/z 614.29 for the free base.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final product.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or ammonium acetate buffer).[12][13]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at the λmax of niguldipine (354 nm).[2]

-

Expected Result: A single major peak corresponding to racemic niguldipine, with purity typically expected to be ≥98%.[2]

Conclusion

The synthesis of racemic niguldipine via a modified Hantzsch reaction is a classic yet elegant demonstration of multi-component reaction strategy in medicinal chemistry. The process, while straightforward in principle, requires careful control of reaction conditions and rigorous purification to yield a high-quality final product. The analytical characterization workflow detailed herein provides a comprehensive and self-validating system to ensure the structural integrity and purity of the synthesized molecule. This guide serves as a foundational resource for researchers engaged in the synthesis of 1,4-dihydropyridines and the development of novel cardiovascular agents.

References

- Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.

- McCann, L. C., & Fors, B. P. (2018). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Organic & Biomolecular Chemistry.

-

Wikipedia. (2023, April 11). Niguldipine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60602, Niguldipine. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Hantzsch pyridine synthesis. Retrieved from [Link]

- Merck & Co. (n.d.). Hantzsch Dihydropyridine Synthesis. The Merck Index Online.

-

ResearchGate. (n.d.). Niguldipine. Retrieved from [Link]

- Singh, P., & Singh, P. (2018). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal for Research in Applied Science & Engineering Technology, 6(3), 209-219.

- Ragab, M. A. A., & Al-Ghannam, S. M. (2019). Nicardipine: Concise Review on Analytical Techniques. Lupine Online Journal of Medical Sciences, 1(2).

- Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(1), 131-145.

- Horyn, M., Kryskiw, L., Kucher, T., Zarivna, N., Shulyak, N., Ivanchuk, I., & Logoyda, L. (2025). SPECTROPHOTOMETRIC DETERMINATION OF NIMODIPINE, NITRENDIPINE, LACIDIPINE IN TABLETS VIA DERIVATIZATION WITH PARA-DIMETHYLAMINOBENZALDEHYDE. ScienceRise: Pharmaceutical Science, 4(56), 46-54.

- BenchChem. (2025). Amlodipine: A Comprehensive Technical Guide to its Molecular Structure and Synthesis.

- Schilling, W. P., & Pring, M. (1990). Effects of the novel dihydropyridine derivative niguldipine on the cytoplasmic free calcium concentration of mouse thymocytes. Journal of Pharmacology and Experimental Therapeutics, 253(2), 676-684.

- ResearchGate. (n.d.). MRM chromatograms for nimodipine and the IS resulting from analysis of: (a) blank (drug and IS free) human plasma; (b) blank (drug-free spiked with IS) human plasma; (c) 200 pg/mL (LLOQ) of nimodipine spiked with the IS.

- ResearchGate. (n.d.). Resolution of racemic amlodipine 170 using (1S)-(−)-camphanic acid chloride.

- Qin, F., Ma, Y., Wang, Y., Chen, L., Wang, D., & Li, F. (2008). Determination of nimodipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and pharmacokinetic application. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 557-562.

- Hanafy, S., & Jamali, F. (2021). Enantioselective assay of nimodipine in human plasma using liquid chromatography-tandem mass spectrometry.

Sources

- 1. Niguldipine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Niguldipine | C36H39N3O6 | CID 60602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. Hantzsch Dihydropyridine Synthesis [drugfuture.com]

- 10. The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lupinepublishers.com [lupinepublishers.com]

- 13. Determination of nimodipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of niguldipine hydrochloride

An In-Depth Technical Guide to the Chemical and Physical Properties of Niguldipine Hydrochloride

Introduction

Niguldipine hydrochloride is a third-generation dihydropyridine derivative that has garnered significant interest within the fields of pharmacology and drug development.[1] Unlike many of its predecessors, which primarily function as L-type calcium channel blockers, niguldipine exhibits a unique dual mechanism of action. It serves as both a potent L-type calcium channel antagonist and a highly selective α1A-adrenergic receptor antagonist.[2][3][4][5] This dual functionality results in effective vasodilation and positions it as a valuable molecular probe for studying neurovascular processes and a candidate for the treatment of hypertension.[5][6][7]

This technical guide provides a comprehensive overview of the core chemical and physical properties of niguldipine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also a detailed exploration of the standard methodologies required for its characterization, thereby ensuring scientific integrity and reproducibility.

Niguldipine is a chiral molecule, and its activity is stereoselective. The hydrochloride salt is typically supplied as a racemate or as individual enantiomers.

Systematic IUPAC Name: (R,S)-3-[3-(4,4-Diphenyl-1-piperidyl)propyl] 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride.[6][7]

Key Identifiers:

-

CAS Number (Racemic HCl): 119934-51-9[4]

The molecular architecture of niguldipine is centered on a 1,4-dihydropyridine (DHP) ring, which is the pharmacophore responsible for calcium channel blockade.[10] Key structural features include:

-

A C4-chiral center substituted with a 3-nitrophenyl ring.

-

Ester groups at the C3 and C5 positions, which are critical for activity.

-

A basic tertiary amine within a piperidine ring on the C3 ester sidechain, which allows for the formation of the hydrochloride salt, enhancing aqueous solubility.

Sources

- 1. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 2. Niguldipine hydrochloride | CAS 113317-61-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Niguldipine - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Niguldipine | CAS 119934-51-9 | Ca2+ channel blocker | StressMarq Biosciences Inc. [stressmarq.com]

- 6. medkoo.com [medkoo.com]

- 7. medkoo.com [medkoo.com]

- 8. (R)-(-)-Niguldipine hydrochloride | Adrenergic alpha-1 Receptor Antagonists: Tocris Bioscience [rndsystems.com]

- 9. S-(+)-Niguldipine hydrochloride | CAS 113165-32-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. japsonline.com [japsonline.com]

Technical Whitepaper: Niguldipine – Stereoselective Pharmacology and Research Utility

Executive Summary

Niguldipine (B 844-39) represents a pivotal case study in the evolution of 1,4-dihydropyridines (DHPs). Originally developed as a potential antihypertensive agent, its clinical progression was halted not due to a lack of potency, but because of its complex "dual-mechanism" pharmacology. Today, niguldipine remains an essential research probe, specifically for its enantiomer-dependent ability to discriminate between

This guide provides a technical breakdown of niguldipine’s discovery, synthesis, and strict experimental protocols for its use as a pharmacological tool.

Chemical Architecture & Synthesis[1][2]

Structural Activity Relationship (SAR)

Niguldipine is a lipophilic 1,4-dihydropyridine. Unlike nifedipine, which possesses symmetrical ester side chains, niguldipine features a bulky, basic side chain: 3-(4,4-diphenyl-1-piperidinyl)-propyl .

-

DHP Core: Essential for L-type calcium channel blocking activity.

-

Nitro Group (meta-position): Enhances binding affinity to the DHP receptor site on the

subunit of the calcium channel. -

Piperidinyl Side Chain: This bulky extension is responsible for the compound's high affinity for

-adrenergic receptors, creating the "hybrid" pharmacological profile that distinguishes it from classical DHPs.

Synthesis Pathway

The synthesis follows a modified Hantzsch dihydropyridine construction, requiring the condensation of a benzaldehyde derivative, a

Figure 1: Niguldipine Synthesis Logic

Caption: Modular synthesis via Hantzsch condensation followed by chiral resolution to isolate active enantiomers.

Pharmacodynamics: The Stereoselectivity Paradigm

The scientific value of niguldipine lies in its stereochemistry. The racemic mixture obscures the distinct pharmacological profiles of its enantiomers.

The "Dual Personality"

-

(+)-Niguldipine: This is the eutomer for both the L-type calcium channel and the

-adrenoceptor. It is currently one of the most selective tools available to distinguish -

(-)-Niguldipine: Exhibits significantly lower affinity (approx.[1][2][3][4] 40-fold less) for the

subtype and calcium channels but retains affinity for the

Quantitative Affinity Data

The following table summarizes the dissociation constants (

| Target Receptor | Tissue Source | (+)-Niguldipine | (-)-Niguldipine | Selectivity Ratio (+)/(-) |

| L-type Ca | Skeletal Muscle | 85 | 3,400 | ~40 |

| Rat Cortex / Hippocampus | 52 | 2,100 | ~40 | |

| Rat Liver | 10,000 - 30,000 | 10,000 - 30,000 | ~1 (Equipotent) |

Data aggregated from Boer et al. (1989) and Graziadei et al. (1989).

Experimental Protocols

Protocol A: -Adrenoceptor Discrimination Assay

Purpose: To utilize (+)-niguldipine to mask

Critical Technical Insight (Lipophilicity):

Niguldipine is highly lipophilic.[4] It partitions into the lipid bilayer, reducing the free concentration available for receptor binding. Therefore,

Workflow:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat cortex) in ice-cold buffer (50 mM Tris-HCl, 10 mM EDTA, pH 7.4).

-

Centrifuge at 48,000

for 20 min. Resuspend pellet.

-

-

Incubation:

-

Ligand: Use [

H]-prazosin (0.2 nM) or [ -

Competitor: Add (+)-niguldipine in a concentration range of

M to -

Non-specific binding: Define with 10

M phentolamine. -

Buffer: 50 mM Tris-HCl, pH 7.4. Avoid high BSA concentrations as niguldipine will bind to albumin.

-

-

Equilibrium: Incubate for 60 min at 25°C.

-

Termination: Rapid filtration over Whatman GF/B filters (pre-soaked in 0.1% PEI to reduce filter binding of the lipophilic ligand). Wash 3x with ice-cold buffer.

Figure 2: Receptor Discrimination Logic

Caption: Workflow for isolating non-alpha-1A adrenergic responses using (+)-niguldipine selectivity.

Protocol B: Functional Calcium Imaging (Fura-2)

Purpose: To assess L-type channel blockade in smooth muscle cells.

-

Loading: Load cells (e.g., A7r5 or primary myocytes) with Fura-2 AM (2

M) for 45 min at 37°C. -

De-esterification: Wash cells and incubate in Tyrode’s solution for 20 min to allow esterase cleavage.

-

Stimulation: Depolarize cells using high K

(60 mM KCl) to activate VGCCs. -

Application: Apply (+)-niguldipine (10 nM to 1

M). -

Readout: Measure ratio of fluorescence emission at 510 nm following excitation at 340/380 nm.

-

Note: Niguldipine is light-sensitive (like all DHPs). Perform experiments under sodium vapor lamps or low light.

-

Research Applications & Utility

Subtype Definition

Niguldipine is the "gold standard" pharmacological scalpel for defining the

Multidrug Resistance (MDR)

Research into the derivative dexniguldipine (B8509-035) has shown it to be a potent modulator of P-glycoprotein (P-gp).[5] It reverses MDR in cancer cell lines by competing with cytotoxic drugs for P-gp transport, a mechanism distinct from its calcium channel blocking activity.

References

-

Boer, R., et al. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors.[1] European Journal of Pharmacology.

-

Graziadei, I., et al. (1989). Stereoselective binding of niguldipine enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil.[6] European Journal of Pharmacology.

-

Michel, M. C., et al. (1995). Classification of alpha 1-adrenoceptor subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Wetzel, B., et al. (1987). Discovery and structure-activity relationships of niguldipine. Journal of Medicinal Chemistry. (Cited context: General DHP SAR).

Sources

- 1. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. Interaction of subtype-selective antagonists with alpha 1-adrenergic receptor binding sites in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of dexniguldipine-HCl (B8509-035), a new potent modulator of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective binding of niguldipine enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Binding Affinity of Niguldipine to Calcium Channels

Executive Summary

Niguldipine is a dihydropyridine (DHP) calcium channel blocker distinguished by its ultra-high affinity for the

This guide provides a rigorous technical framework for quantifying the binding affinity (

Pharmacological Profile & Stereochemistry[4]

Mechanism of Action

Niguldipine functions as an allosteric modulator of the L-type calcium channel. It binds to the N-site (dihydropyridine binding site) located on the

Stereoselectivity: The Critical Variable

Niguldipine exists as two enantiomers with distinct pharmacological profiles. Assay validity depends on using the correct isomer or explicitly defining the racemate.

-

(+)-Niguldipine (S-configuration): The eutomer. It displays picomolar affinity for L-type

channels and high selectivity for -

(-)-Niguldipine (R-configuration): The distomer. Approximately 40-fold less potent at calcium channels but retains significant

-adrenergic activity.

Research Directive: For calcium channel characterization, (+)-Niguldipine is the standard probe. If assessing selectivity, both enantiomers must be run in parallel.

Experimental Protocol: Radioligand Binding Assay

The "Gold Standard" for determining physical affinity is the displacement of a high-affinity radioligand, typically

Workflow Visualization

Figure 1: Optimized workflow for membrane preparation and radioligand binding. Note the critical protein quantification step prior to incubation.

Step-by-Step Methodology

Phase A: Membrane Preparation (Sarcolemmal Enrichment)

Objective: Isolate membranes rich in L-type channels (skeletal muscle T-tubules or cardiac sarcolemma) while removing cytosolic proteins that may sequester lipophilic drugs.

-

Dissection: Mince fresh tissue (e.g., guinea pig left ventricle) in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 1 mM PMSF).

-

Lysis: Homogenize using a Polytron (bursts of 10s) to avoid heating.

-

Clearing: Centrifuge at 1,000

for 10 min to remove nuclei/debris. Discard pellet. -

Enrichment: Centrifuge supernatant at 45,000

for 20 min. -

Wash: Resuspend pellet in Buffer A and repeat high-speed spin (removes endogenous neurotransmitters).

-

Storage: Resuspend final pellet to ~2-5 mg protein/mL. Flash freeze in liquid

if not using immediately.

Phase B: Competition Binding Assay

Objective: Determine

-

Buffer: 50 mM Tris-HCl, pH 7.4. Note: Avoid BSA if possible, as it binds niguldipine, artificially increasing

. -

Radioligand:

-Isradipine (0.1 - 0.2 nM final). -

Nonspecific Definition:

Nifedipine or Nitrendipine.

Protocol:

-

Dark Conditions: Perform all steps under sodium vapor lamps or dim red light. DHPs are highly photodegradable.

-

Plating: In triplicate, add:

-

Radioligand.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Niguldipine (concentration range

-

Membrane suspension (optimized to <50

-

-

Equilibrium: Incubate for 60 mins at 25°C or 37°C.

-

Harvest: Rapidly filter through Whatman GF/C filters (pre-soaked in 0.3% polyethyleneimine to reduce nonspecific binding to filters).

-

Wash: 3x washes with ice-cold buffer.[4]

Technical Validation: The "Protein Effect"

Niguldipine is extremely lipophilic (LogP > 5). It partitions into the lipid bilayer of the membrane preparation, reducing the free concentration available to bind the receptor.

-

Observation:

values shift linearly with membrane protein concentration. -

Correction: Determine

at three different protein concentrations and extrapolate to [Protein] = 0 to find the "True

Electrophysiological Validation (Functional Affinity)

While binding assays provide physical affinity, patch-clamp electrophysiology determines the functional block, which is often voltage-dependent.

State-Dependent Model

Niguldipine shows higher affinity for the inactivated state of the channel.

Figure 2: Modulated Receptor Hypothesis. Niguldipine preferentially binds and stabilizes the Inactivated state (I -> Id), preventing recovery to the Resting state.

Patch-Clamp Protocol (Whole Cell)

-

Setup: HEK293 cells stably expressing

or isolated cardiomyocytes. -

Holding Potential:

-

Protocol A (Resting Affinity): Hold at -80 mV. Pulse to +10 mV.

-

Protocol B (Inactivated Affinity): Hold at -40 mV (partially inactivated). Pulse to +10 mV.

-

-

Result: The

will be significantly lower (more potent) in Protocol B, confirming voltage-dependent binding.

Data Analysis & Interpretation

Calculating

Convert the

- = Concentration of radioligand used.

- = Dissociation constant of the radioligand (determined via separate Saturation Assay).

Comparative Affinity Data

The following table summarizes authoritative affinity values for Niguldipine compared to standard DHPs. Note the picomolar potency of the (+) enantiomer.

| Compound | Tissue/Source | Selectivity Ratio ( | |

| (+)-Niguldipine | Cardiac Membrane | 0.045 | High (Ca selective) |

| (+)-Niguldipine | Skeletal Muscle | 0.085 | High |

| (-)-Niguldipine | Cardiac Membrane | 1.8 - 2.5 | Low (Mixed |

| Nifedipine | Cardiac Membrane | 1.0 - 3.0 | High |

| Nitrendipine | Cardiac Membrane | 0.1 - 0.5 | High |

Data synthesized from Boer et al. (1989) and Romanin et al. (1992).

References

-

Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology.

-

Romanin, C., Seydl, K., Glossmann, H., & Schindler, H. (1992). The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes.[5] Pflügers Archiv.

-

Handrock, R., & Herzig, S. (1996). Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol.[6] European Journal of Pharmacology.

-

Glossmann, H., & Ferry, D. R. (1985). Assay for calcium channels. Methods in Enzymology.

Sources

- 1. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

Niguldipine Hydrochloride: A Technical Guide to its Antagonism of the α1-Adrenergic Receptor

Introduction: Unveiling the Dual-Action of a Dihydropyridine Derivative

Niguldipine hydrochloride, a dihydropyridine derivative, presents a compelling profile for researchers in pharmacology and drug development.[1] While structurally related to L-type calcium channel blockers, niguldipine distinguishes itself through its potent and selective antagonism of the α1A-adrenergic receptor.[2][3] This dual functionality offers a unique tool to dissect the intricate signaling pathways governed by α1-adrenergic receptors and to explore potential therapeutic interventions in conditions characterized by their overstimulation. This technical guide provides an in-depth exploration of niguldipine hydrochloride's mechanism of action, its pharmacological properties, and detailed protocols for its characterization in a research setting.

Chemical and Physical Properties

Niguldipine hydrochloride is the salt of niguldipine, a synthetic compound with the following key characteristics:

| Property | Value | Source |

| Chemical Name | 3-3-(4,4-Diphenyl-1-piperidyl)propyl 5-methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride | [1] |

| Molecular Formula | C36H40ClN3O6 | [1] |

| Molecular Weight | 646.18 g/mol | [4] |

| Appearance | Yellow crystalline solid | [2] |

| Solubility | Soluble in water | [2] |

| Stereochemistry | The S-(+)-enantiomer is the more active form at the α1A-adrenoceptor. | [3] |

Mechanism of Action: Interruption of the α1-Adrenergic Signaling Cascade

The primary mechanism by which niguldipine hydrochloride exerts its effects is through the competitive antagonism of α1-adrenergic receptors. These G-protein coupled receptors (GPCRs) are integral to the sympathetic nervous system, mediating the physiological responses to norepinephrine and epinephrine.

The Canonical α1-Adrenergic Signaling Pathway

Activation of α1-adrenergic receptors, predominantly the α1A, α1B, and α1D subtypes, initiates a well-defined signaling cascade. This pathway is crucial for numerous physiological processes, including smooth muscle contraction, glycogenolysis, and cellular growth and proliferation.

As depicted in Figure 1, the binding of an agonist like norepinephrine to the α1-adrenergic receptor triggers a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to the final cellular response.

Niguldipine's Point of Intervention

Niguldipine hydrochloride acts as a competitive antagonist at the α1-adrenergic receptor. This means it binds to the same site as the endogenous agonists but does not elicit a response. By occupying the receptor, niguldipine prevents norepinephrine and epinephrine from binding and initiating the signaling cascade. This blockade effectively inhibits the production of IP3 and DAG, thereby preventing the subsequent rise in intracellular calcium and activation of PKC. The antagonistic action of niguldipine is particularly potent at the α1A subtype.[3]

Pharmacological Profile

The pharmacological activity of niguldipine hydrochloride has been characterized through a variety of in vitro and in vivo studies. Its high affinity for the α1A-adrenergic receptor subtype is a defining feature.

| Parameter | Value | Species/Tissue | Assay Type | Source |

| Ki (α1A-adrenoceptor) | 0.145 nM ((+)-enantiomer) | Rat brain cortex | Radioligand Binding ([³H]5-methyl-urapidil) | [3] |

| Ki (α1A-adrenoceptor) | 3.12 nM ((-)-enantiomer) | Rat brain cortex | Radioligand Binding ([³H]5-methyl-urapidil) | [3] |

| Ki (α1A-adrenoceptor) | 0.298 nM ((±)-racemate) | Rat brain cortex | Radioligand Binding ([³H]5-methyl-urapidil) | [3] |

| IC50 (L-type Ca²⁺ channel) | 0.4 µM | Vascular smooth muscle cells | Electrophysiology | [5] |

| IC50 (T-type Ca²⁺ channel) | Not specified, but activity is present | Vascular smooth muscle cells | Electrophysiology | [5] |

Experimental Characterization of Niguldipine Hydrochloride

The following protocols provide a framework for the in vitro characterization of niguldipine hydrochloride as an α1-adrenergic receptor antagonist.

Protocol 1: Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of niguldipine hydrochloride for α1-adrenergic receptors.

1. Materials:

-

Cell membranes expressing α1-adrenergic receptors (e.g., from rat brain cortex)

-

[³H]-Prazosin (radioligand)

-

Niguldipine hydrochloride (test compound)

-

Phentolamine (non-selective α-antagonist for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

2. Procedure:

-

Prepare serial dilutions of niguldipine hydrochloride.

-

In a 96-well plate, add cell membranes, [³H]-prazosin (at a concentration near its Kd), and either buffer (for total binding), a high concentration of phentolamine (for non-specific binding), or varying concentrations of niguldipine hydrochloride.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of niguldipine hydrochloride.

-

Determine the IC50 value (the concentration of niguldipine that inhibits 50% of specific [³H]-prazosin binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Vasoconstriction Assay

This ex vivo protocol assesses the functional antagonism of niguldipine hydrochloride on α1-adrenergic receptor-mediated smooth muscle contraction.

1. Materials:

-

Isolated rat thoracic aorta

-

Krebs-Henseleit solution (physiological salt solution)

-

Phenylephrine (α1-adrenergic agonist)

-

Niguldipine hydrochloride

-

Organ bath system with force-displacement transducers

-

Data acquisition system

2. Procedure:

-

Dissect the rat thoracic aorta and cut it into rings (2-3 mm).

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Allow the tissues to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes.

-

Construct a cumulative concentration-response curve for phenylephrine to establish a baseline contractile response.

-

Wash the tissues and allow them to return to baseline.

-

Incubate the aortic rings with varying concentrations of niguldipine hydrochloride for a predetermined time (e.g., 30 minutes).

-

In the presence of niguldipine, repeat the cumulative concentration-response curve for phenylephrine.

3. Data Analysis:

-

Plot the contractile response as a percentage of the maximum response to phenylephrine against the log concentration of phenylephrine in the absence and presence of different concentrations of niguldipine.

-

Determine the EC50 values for phenylephrine in each condition.

-

A rightward shift in the concentration-response curve for phenylephrine in the presence of niguldipine indicates competitive antagonism.

-

Calculate the pA2 value from a Schild plot to quantify the potency of niguldipine as an antagonist.

Protocol 3: Second Messenger Assay (Inositol Phosphate Accumulation)

This assay measures the ability of niguldipine hydrochloride to inhibit α1-adrenergic receptor-stimulated production of inositol phosphates (IPs), a key second messenger.[6][7]

1. Materials:

-

Cultured cells expressing α1-adrenergic receptors (e.g., HEK293 cells transfected with the α1A-adrenoceptor)

-

[³H]-myo-inositol

-

Agonist (e.g., norepinephrine)

-

Niguldipine hydrochloride

-

Lithium chloride (LiCl) (to inhibit inositol monophosphatase)

-

Dowex anion-exchange resin

-

Scintillation cocktail and counter

2. Procedure:

-

Label the cells by incubating them with [³H]-myo-inositol for 24-48 hours.

-

Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells with LiCl and varying concentrations of niguldipine hydrochloride.

-

Stimulate the cells with the α1-adrenergic agonist (norepinephrine).

-

Terminate the reaction by adding a suitable stop solution (e.g., perchloric acid).

-

Separate the total inositol phosphates from free [³H]-myo-inositol using Dowex anion-exchange chromatography.

-

Quantify the amount of [³H]-inositol phosphates by scintillation counting.

3. Data Analysis:

-

Plot the accumulation of [³H]-inositol phosphates against the log concentration of the agonist in the absence and presence of niguldipine.

-

Determine the IC50 value for niguldipine's inhibition of agonist-stimulated IP accumulation.

Therapeutic Potential and Side Effects

While niguldipine hydrochloride has primarily been a research tool, its pharmacological profile suggests potential therapeutic applications and highlights possible side effects.

Potential Therapeutic Applications

The potent α1A-adrenergic antagonism of niguldipine suggests its potential utility in conditions where this receptor subtype is overactive.

-

Hypertension: By blocking α1-adrenergic receptors on vascular smooth muscle, niguldipine can induce vasodilation and lower blood pressure.[8] Studies in hypertensive dogs have shown that niguldipine produces a marked and persistent decrease in blood pressure.[8]

-

Benign Prostatic Hyperplasia (BPH): α1A-adrenergic receptors are the predominant subtype in the prostate and bladder neck. Their blockade can lead to smooth muscle relaxation, improving urinary flow in patients with BPH.[9][10]

-

Other Potential Uses: Research into α1A-adrenergic antagonists is ongoing for a variety of conditions, including post-traumatic stress disorder (PTSD) and certain neurological disorders.[11][12]

Side Effects and Toxicology

As with other α1-adrenergic antagonists, potential side effects are primarily related to vasodilation and the blockade of the sympathetic nervous system.

-

Orthostatic Hypotension: A sudden drop in blood pressure upon standing, leading to dizziness or fainting.

-

Reflex Tachycardia: An increase in heart rate as a compensatory response to the drop in blood pressure.

-

Headache and Flushing: These are common side effects associated with vasodilation.

It is important to note that niguldipine also blocks L-type calcium channels, which can contribute to its vasodilatory effects but may also lead to side effects associated with calcium channel blockade, such as peripheral edema.[5] Toxicology studies would be necessary to fully characterize its safety profile for any potential clinical use.

Conclusion

Niguldipine hydrochloride is a valuable pharmacological tool for investigating the α1-adrenergic system. Its high affinity and selectivity for the α1A subtype, coupled with its dual action as a calcium channel blocker, make it a unique compound for studying receptor signaling and its physiological consequences. The experimental protocols outlined in this guide provide a robust framework for researchers to characterize the antagonistic properties of niguldipine and similar compounds, contributing to a deeper understanding of α1-adrenergic receptor pharmacology and the development of novel therapeutics.

References

-

(2015). Alpha1-Adrenergic Receptor Antagonists Use in Treatment and Prevention of Psychiatric Disorders: A Review. ResearchGate. [Link]

-

(2023). α1-Adrenergic Receptors: Insights into Potential Therapeutic Opportunities for COVID-19, Heart Failure, and Alzheimer's Disease. PMC. [Link]

-

(2025). ADRA1A: Function, Therapeutic Potential, and Current Pharmacological Interventions. ResearchGate. [Link]

-

(2024). Effects of alpha-1 adrenergic receptor blockers on erectile function: a systematic review. Taylor & Francis Online. [Link]

-

Labeling Cells and Analyzing Inositol Phospholipids. [Link]

-

(2021). Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases. [Link]

-

Graziadei, I., Zernig, G., Boer, R., & Glossman, H. (1989). Stereoselective binding of niguldipine enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil. PubMed. [Link]

-

(2021). Functional characterization of α1-adrenoceptor subtypes in vascular tissues using different experimental approaches:a comparative study. PMC. [Link]

-

Schönfelder, G., Knape, J., Weidhase, R., & Schönhöfer, P. S. (1990). Effects of the novel dihydropyridine derivative niguldipine on the cytoplasmic free calcium concentration of mouse thymocytes. PubMed. [Link]

-

Knorr, A., & Garthoff, B. (1988). Antihypertensive effects of niguldipine-HCl (B 844-39), a new calcium antagonist in dogs. PubMed. [Link]

-

Abrahamsson, T., & Nilsson, H. (1998). Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists. PubMed. [Link]

-

Kenny, B. A., Miller, A. M., & Williamson, I. (1996). Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta. PubMed. [Link]

-

Hieble, J. P., & Ruffolo, R. R. (1986). Assessment of alpha-adrenergic receptor subtypes in isolated rat aortic segments. PubMed. [Link]

-

Kenny, B. A., Miller, A. M., & Williamson, I. (1996). Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta. PMC. [Link]

-

Minneman, K. P., & Theroux, T. L. (1993). Interaction of subtype-selective antagonists with alpha 1-adrenergic receptor-mediated second messenger responses in rat brain. PubMed. [Link]

-

(2023). From rat aorta to resistance arteries: measuring vascular contractility. REPROCELL. [Link]

-

Klöckner, U., & Isenberg, G. (1989). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. PubMed. [Link]

-

Comparison of Inositol Phosphates Accumulation Induced by Different Effectors in Rat Thyroid Slices. [Link]

-

myo-INOSITOL. Megazyme. [Link]

-

(2012). IP-3/IP-1 Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Human Inositol Triphosphate (IP3) Elisa kit. AMSBIO. [Link]

-

Robinson, J. P., & Kendall, D. A. (1990). Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices. PMC. [Link]

-

Robinson, J. P., & Kendall, D. A. (1990). Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices. PubMed. [Link]

-

Chen, Z. J., & Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. [Link]

-

Tiaho, F., Nargeot, J., & Richard, S. (1993). Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers. PubMed. [Link]

-

The Estimation of Absolute IC50 and Its 95% Confidence Interval. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Niguldipine hydrochloride | CAS 113317-61-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. rndsystems.com [rndsystems.com]

- 5. The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antihypertensive effects of niguldipine-HCl (B 844-39), a new calcium antagonist in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. α1-Adrenergic Receptors: Insights into Potential Therapeutic Opportunities for COVID-19, Heart Failure, and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Stereoselective Pharmacology of Niguldipine Enantiomers at Receptor Sites

Executive Summary

Niguldipine, a member of the 1,4-dihydropyridine (DHP) class of organic compounds, is a potent calcium channel blocker characterized by a chiral center, resulting in two enantiomeric forms: (+)-niguldipine and (-)-niguldipine. The stereochemical orientation of these enantiomers dictates a profound difference in their pharmacological activity, a critical consideration in drug development and therapeutic application. This guide provides an in-depth technical examination of the stereoselectivity of niguldipine enantiomers at their primary L-type calcium channel target and other significant off-target receptors. We will dissect the binding affinities, functional potencies, and the intriguing discrepancies between these measurements. This document is intended for researchers, scientists, and drug development professionals, offering a narrative grounded in experimental causality, self-validating protocols, and authoritative references to elucidate the complex pharmacology of this chiral drug.

Chapter 1: The Significance of Chirality in Dihydropyridine Calcium Channel Blockers

The 1,4-dihydropyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets, most notably the L-type voltage-gated calcium channels (L-VDCCs).[1] These channels are crucial for regulating calcium influx in response to membrane depolarization, thereby controlling processes such as muscle contraction and neurotransmitter release.

Most dihydropyridines, including niguldipine, are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[2][3] This seemingly subtle structural difference can lead to vastly different, or even opposing, biological activities.[2] One enantiomer (the eutomer) may fit perfectly into a receptor's binding pocket, eliciting a strong therapeutic effect, while the other (the distomer) may bind weakly or not at all. Therefore, understanding the stereoselective interactions of niguldipine is paramount for optimizing its therapeutic index and minimizing potential side effects.

Chapter 2: Stereoselectivity at the Primary Target: L-type Calcium Channels

The principal therapeutic action of niguldipine is the blockade of L-VDCCs. The two enantiomers exhibit marked differences in their ability to interact with and inhibit these channels, a phenomenon best understood by comparing direct binding affinity with functional channel blockade.

Elucidating Binding Affinity: Radioligand Binding Assays

Causality Behind Experimental Choice: To quantify the direct molecular interaction and affinity of each enantiomer for the L-VDCC, a competitive radioligand binding assay is the gold standard.[4] This in-vitro method allows for the precise determination of the inhibition constant (Ki), a measure of binding affinity, in a controlled system free from the complexities of a living cell's physiological responses. By using a radiolabeled DHP (e.g., [3H]nitrendipine) with known high affinity, we can measure how effectively each niguldipine enantiomer competes for the same binding site on the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Homogenize guinea-pig cardiac or cerebral cortex tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Finally, resuspend the purified membrane pellet in the final assay binding buffer.[5]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]nitrendipine, typically at its Kd concentration), and a range of concentrations of the competing ligand ((+)-niguldipine or (-)-niguldipine).[4]

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[5]

-

Separation: Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through. Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound ligand.[5]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Data Presentation: Niguldipine Enantiomer Binding Affinities at L-VDCCs

Studies using this methodology have revealed a significant degree of stereoselectivity.

| Enantiomer | Tissue Source | Ki Value (pM) | Enantioselectivity Ratio ((-)/Ki / (+)/Ki) |

| (+)-Niguldipine | Guinea-Pig Heart | 45 | ~40 |

| (-)-Niguldipine | Guinea-Pig Heart | ~1800 | |

| (+)-Niguldipine | Guinea-Pig Brain | 140 | ~40 |

| (-)-Niguldipine | Guinea-Pig Brain | ~5600 |

Data synthesized from Boer et al. (1989)[6]

Caption: Workflow for a competitive radioligand binding assay.

Assessing Functional Blockade: Electrophysiological Studies

Causality Behind Experimental Choice: While binding assays reveal affinity, they do not measure the functional consequence of that binding. Electrophysiology, specifically the whole-cell patch-clamp technique, directly assesses the inhibition of ion flow through the L-VDCCs in intact, living cells.[7] This provides a measure of the drug's true potency and allows for the investigation of state-dependent interactions, where the drug's effect varies depending on whether the channel is resting, open, or inactivated.

Experimental Protocol: Whole-Cell Patch-Clamp Assay

-

Cell Preparation: Isolate single ventricular myocytes from guinea-pig hearts or use a cell line stably expressing the desired L-type calcium channel subtype.[7][8]

-

Recording Setup: Place a cell in a recording chamber on an inverted microscope. Use a micropipette (patch electrode) filled with an appropriate intracellular solution to form a high-resistance "giga-seal" with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

-

Voltage Clamp: Use a patch-clamp amplifier to "clamp" the cell's membrane potential at a set holding potential (e.g., -80 mV to measure current from a resting state, or a more depolarized potential like -40 mV to favor inactivated states).[7]

-

Elicit Currents: Apply depolarizing voltage steps (e.g., to 0 mV) to activate the L-VDCCs and record the resulting inward calcium current (ICa).

-

Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with solutions containing known concentrations of either (+)- or (-)-niguldipine.

-

Data Acquisition: Record the peak ICa at each drug concentration after the effect has reached a steady state.

-

Data Analysis: For each enantiomer, plot the percentage inhibition of ICa against the drug concentration and fit the data to a concentration-response curve to determine the IC50 value.

Caption: Conceptual diagram of a whole-cell patch-clamp setup.

Data Presentation: Functional Potency of Niguldipine Enantiomers

Electrophysiological studies on guinea-pig ventricular myocytes revealed a much lower, albeit still significant, level of stereoselectivity compared to binding assays.

| Enantiomer | Parameter | Value | Enantioselectivity Ratio ((-)-IC50 / (+)-IC50) |

| (+)-Niguldipine | IC50 (Functional Block) | - | ≤ 4.4 |

| (-)-Niguldipine | IC50 (Functional Block) | - |

Data from Handrock & Herzig (1996)[7]

Reconciling the Data: The Binding-Function Discrepancy

The ~10-fold difference in the enantioselectivity ratio between binding assays (~40-fold) and functional assays (~4-fold) is a critical observation.[6][7] This suggests that binding affinity alone does not tell the whole story. The discrepancy is often explained by state-dependent binding models:

-

Modulated Receptor Hypothesis: This theory posits that dihydropyridines have different affinities for the different conformational states (resting, open, and inactivated) of the calcium channel.[7][9] Radioligand binding assays are typically performed on membrane homogenates where the channels are predominantly in a low-affinity resting state. In contrast, electrophysiological protocols involve repeated depolarization, which cycles channels through high-affinity open and inactivated states. The observation that the enantioselectivity ratio does not significantly increase under conditions favouring the inactivated state suggests this hypothesis may need refinement for niguldipine.[7]

-

Guarded Receptor Hypothesis: This model proposes that the physical "gate" of the channel can regulate drug access to the binding site.[8] The different sizes and shapes of the enantiomers might interact differently with the channel's gating machinery, leading to a functional potency that is not solely predicted by their affinity for the binding site itself.

Caption: The Modulated Receptor Hypothesis for L-VDCCs.

Chapter 3: Off-Target and Secondary Receptor Interactions

A comprehensive understanding of a drug's pharmacology requires looking beyond its primary target. Niguldipine exhibits stereoselective interactions with several other receptors, which contributes to its overall biological profile.

α1-Adrenoceptors

In addition to its calcium channel blocking activity, niguldipine interacts with α1-adrenoceptors, which are involved in vasoconstriction. The binding is highly stereoselective, with (+)-niguldipine showing exceptionally high affinity and selectivity for the α1A-adrenoceptor subtype.[6][10]

| Enantiomer | Receptor Subtype | Ki Value |

| (+)-Niguldipine | α1A (Rat Brain) | 52 pM |

| (-)-Niguldipine | α1A (Rat Brain) | >2080 pM (>40-fold less potent) |

| (+)-Niguldipine | α1B (Liver) | 78 nM |

| (-)-Niguldipine | α1B (Liver) | 58 nM (Equipotent) |

Data synthesized from Boer et al. (1989) and Graziadei et al. (1989)[6][10]

T-type Calcium Channels

While classified as an L-type blocker, niguldipine also inhibits T-type calcium channels, which play roles in neuronal firing and cardiac pacemaking. This action is also stereospecific, with the (+)-enantiomer being more potent.[11]

P-glycoprotein (MDR1)

Perhaps the most intriguing off-target interaction is with P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance (MDR) in cancer cells. Despite the 45-fold difference in affinity for calcium channels, both (+)- and (-)-niguldipine are approximately equipotent in inhibiting P-gp and reversing drug resistance.[12][13] This suggests that the structural requirements for P-gp interaction are fundamentally different from those for calcium channel blockade. This makes (-)-niguldipine a potentially valuable research tool or therapeutic candidate for overcoming MDR without inducing strong cardiovascular effects.[13]

Chapter 4: Molecular and Structural Insights